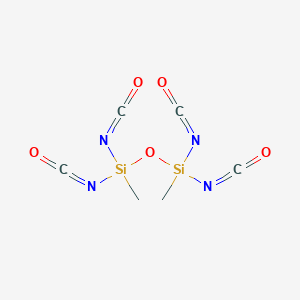
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is an organosilicon compound with the molecular formula C6H6N4O5Si2. This compound is characterized by the presence of isocyanate groups attached to a disiloxane backbone, making it a versatile chemical in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate groups.
Major Products Formed
The major products formed from these reactions include disiloxane derivatives with modified functional groups, such as amines, alcohols, and oxides. These products have diverse applications in various fields .
Scientific Research Applications
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable linkages. This reactivity is harnessed in various applications, such as cross-linking in polymers and bioconjugation . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the isocyanate groups, making it less reactive in certain applications.
1,1,3,3-Tetrafluoro-1,3-dimethyl-disiloxane: This compound has fluorine atoms instead of isocyanate groups, leading to different chemical properties and applications.
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-dimethyl- is unique due to its multiple isocyanate groups, which provide high reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of advanced materials and in scientific research .
Properties
CAS No. |
220289-00-9 |
|---|---|
Molecular Formula |
C6H6N4O5Si2 |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
[diisocyanato(methyl)silyl]oxy-diisocyanato-methylsilane |
InChI |
InChI=1S/C6H6N4O5Si2/c1-16(7-3-11,8-4-12)15-17(2,9-5-13)10-6-14/h1-2H3 |
InChI Key |
OZTHBAQGMOUPIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](N=C=O)(N=C=O)O[Si](C)(N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


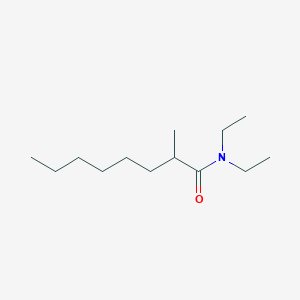
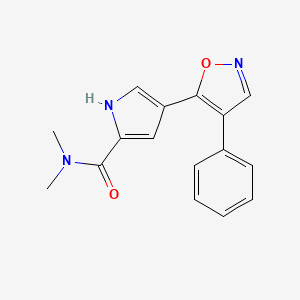
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14250802.png)
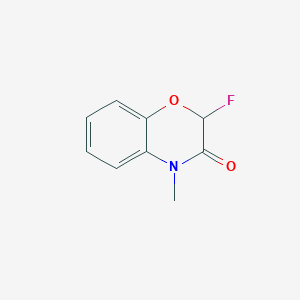
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Methyl 2-[2-(benzenesulfonyl)ethenyl]benzoate](/img/structure/B14250818.png)
![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
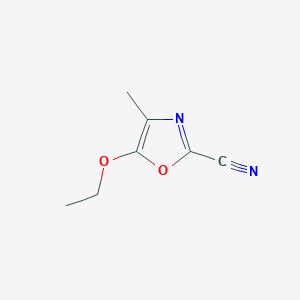

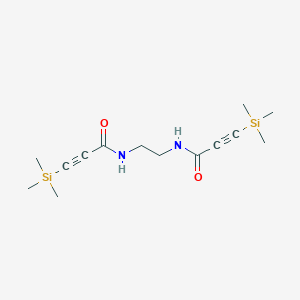
germane](/img/structure/B14250853.png)
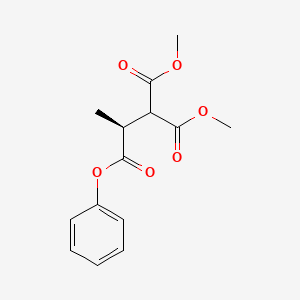
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
